4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
Übersicht
Beschreibung
4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole is a chemical compound with the molecular formula C13H14BrN3O3S and a molecular weight of 372.24 g/mol It is a pyrazole derivative, characterized by the presence of a bromine atom and a morpholinosulfonyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 4-(morpholinosulfonyl)phenyl derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. For example, it has been reported to inhibit oxidative phosphorylation and calcium uptake in biological systems . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Bromopyrazole: A simpler pyrazole derivative with similar reactivity but lacking the morpholinosulfonyl group.
4-(4-Bromopyrazol-1-yl)-1-(morpholinosulfonyl)benzene: A closely related compound with a similar structure but different substitution pattern.
Uniqueness: 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole is unique due to the presence of both the bromine atom and the morpholinosulfonyl group, which confer distinct chemical and biological properties
Biologische Aktivität
Overview
4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole is a synthetic compound with the molecular formula C13H14BrN3O3S and a molecular weight of 372.24 g/mol. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. The compound is synthesized through the reaction of 4-bromo-1H-pyrazole with 4-(morpholinosulfonyl)phenyl derivatives, typically in the presence of bases like potassium carbonate and solvents such as dimethylformamide under elevated temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to modulation of various biological pathways. Research indicates that it can inhibit oxidative phosphorylation and calcium uptake in cellular systems, suggesting a role in metabolic regulation.
Enzyme Inhibition
Pyrazole derivatives, including this compound, have been studied for their capacity to inhibit various enzymes. Notably, they can act as inhibitors of liver alcohol dehydrogenase and other key metabolic enzymes .
Anticancer Potential
The compound's structural features suggest potential applications in cancer therapeutics. Pyrazole derivatives are known for their anticancer properties, with several studies indicating that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
The presence of the morpholinosulfonyl group may enhance anti-inflammatory properties, similar to other pyrazole derivatives like celecoxib, which is a well-known anti-inflammatory drug .
Study 1: Synthesis and Biological Evaluation
A study published in Pharmacological Research highlighted the synthesis of various pyrazole derivatives, including this compound. The researchers evaluated these compounds against multiple biological targets, demonstrating significant inhibition rates against certain enzymes associated with inflammation and cancer progression .
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on the structure-activity relationship of pyrazole compounds. The findings indicated that modifications at the 4-position significantly influenced biological activity. Specifically, the introduction of sulfonamide groups was linked to enhanced inhibitory effects on tumor cell proliferation .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound | Structural Features | Biological Activity |
---|---|---|
4-Bromopyrazole | Lacks morpholinosulfonyl group | Moderate enzyme inhibition |
Celecoxib | Contains pyrazole ring and sulfonamide | Strong anti-inflammatory effects |
Rimonabant | Pyrazole derivative used for obesity | Cannabinoid receptor antagonist |
Eigenschaften
IUPAC Name |
4-[4-(4-bromopyrazol-1-yl)phenyl]sulfonylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3S/c14-11-9-15-17(10-11)12-1-3-13(4-2-12)21(18,19)16-5-7-20-8-6-16/h1-4,9-10H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNURTZHMMVQCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674589 | |
Record name | 4-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-89-2 | |
Record name | 4-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.